molecular formula C6H8O6 B032821 Glyceryl triformate CAS No. 32765-69-8

Glyceryl triformate

Cat. No.: B032821
CAS No.: 32765-69-8
M. Wt: 176.12 g/mol
InChI Key: UFTFJSFQGQCHQW-UHFFFAOYSA-N
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Description

Triglycerides are a type of lipid, or fat, found in your blood. They are the most common type of fat in the body and are used to store excess energy from your diet. Chemically, triglycerides are esters derived from glycerol and three fatty acids . They are the main constituents of body fat in humans and other animals, as well as vegetable fat . Triglycerides play a crucial role in metabolism as energy sources and transporters of dietary fat.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triglycerides can be synthesized through the esterification of glycerol with fatty acids. This reaction typically involves heating glycerol with fatty acids in the presence of an acid catalyst, such as sulfuric acid . The reaction can be represented as follows:

Glycerol+3Fatty AcidsTriglyceride+3Water\text{Glycerol} + 3 \text{Fatty Acids} \rightarrow \text{Triglyceride} + 3 \text{Water} Glycerol+3Fatty Acids→Triglyceride+3Water

Industrial Production Methods: Industrially, triglycerides are produced through the transesterification of vegetable oils or animal fats. This process involves reacting the fat or oil with an alcohol (usually methanol or ethanol) in the presence of a catalyst (such as sodium hydroxide or potassium hydroxide) to produce glycerol and fatty acid esters . This method is commonly used in the production of biodiesel.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Triglycerides have a wide range of applications in scientific research:

Properties

IUPAC Name

2,3-diformyloxypropyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-3-10-1-6(12-5-9)2-11-4-8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTFJSFQGQCHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC=O)OC=O)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801029629
Record name 1,2,3-Propanetriyl triformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801029629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32765-69-8
Record name 1,2,3-Propanetriol, 1,2,3-triformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32765-69-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl triformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032765698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriyl triformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801029629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Propanetriol, 1,2,3-triformate
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Record name GLYCERYL TRIFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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